Methanone, specifically the compound known as (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, is a synthetic cannabinoid that has garnered attention in scientific research. It is identified by the CAS Registry Number 824955-98-8 and has a molecular formula of CHNO, with a molecular mass of 327.42 g/mol . This compound is part of a class of substances that mimic the effects of cannabinoids, primarily targeting the cannabinoid receptors in the body.
The compound was synthesized by John W. Huffman, who is known for developing various synthetic cannabinoids. Methanone is structurally related to other compounds in the indole family and has been studied for its affinity towards cannabinoid receptors, particularly CB2 receptors, which are implicated in immune system regulation and pain modulation .
Methanone falls under the category of synthetic cannabinoids. These compounds are designed to interact with cannabinoid receptors in the body, mimicking the effects of naturally occurring cannabinoids like tetrahydrocannabinol (THC). The specific classification of this compound includes:
The synthesis of Methanone involves a reaction between 1-propyl-1H-indole-3-carboxylic acid and 4-methyl-1-naphthoyl chloride under basic conditions. Typically, triethylamine or pyridine is used as a base to facilitate the reaction .
The molecular structure of Methanone can be described using various representations:
The compound’s solid state exhibits a melting point range of 207–208 °C . Its structural complexity includes multiple aromatic rings contributing to its chemical properties.
Methanone can undergo various chemical reactions typical of ketones and aromatic compounds. Key reactions include:
The reactivity profile indicates that Methanone can be involved in both electrophilic and nucleophilic reactions due to its functional groups. This versatility makes it a candidate for further chemical modifications in synthetic chemistry.
Methanone acts primarily as a selective agonist for cannabinoid receptors, especially CB2 receptors. The binding affinity for CB2 is significantly higher than for CB1 receptors, indicating its potential therapeutic applications without the psychoactive effects associated with CB1 activation .
The binding affinity (Ki) for CB2 receptors has been reported at approximately 6.1 ± 0.7 nM. This specificity allows researchers to explore its use in conditions where modulation of immune response is desired.
Methanone has been studied for its potential applications in pharmacology and medicinal chemistry:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3